molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Cat. No. B196018
CAS RN: 281-23-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Patent
US05605890

Procedure details

To prepare compound 5 (1-O-(4,4'-dimethoxytrityl)-3-O-(N-adamantoyl-3-aminopropyl) glycerol), 8.56 g, (24.35 mmole) compound 4 was dissolved in a mixture of THF (48.7 ml) and 1M aqueous HCl (48.7 ml). The solution was stirred at room temperature for 30 minutes. 50 ml absolute ethanol (50 ml) was then added. The solution was concentrated, the residue was redissolved in 50 ml absolute ethanol, and the solution concentrated again. The resultant product was dried by co-evaporation with pyridine (2×50 ml) to give an oil which was redissolved in dry pyridine (150 ml). 8.25 g (24.35 mmole) 4,4'-dimethoxytrityl chloride was then added in two portions with stirring for 15 minutes. The resulting solution was left for 1 hour. 50 ml absolute ethanol was added and the solution was concentrated. The residue was dissolved in 200 ml dichloromethane and then washed with saturated sodium bicarbonate solution (2×60 ml). The aqueous layer was washed with dichloromethane (2×30 ml) and the organic extracts were combined, dried and evaporated. The residue was chromatographed on silica column (300 g) and eluted with a mixture of dichloromethane: methanol (19:1) to give a white foamy product (9.16 g (61.3%).
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
24.35 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
48.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
48.7 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)C.COC1C=CC([C:10](Cl)([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:11]2[CH:16]=CC(OC)=C[CH:12]=2)=CC=1>C1COCC1.Cl.N1C=CC=CC=1>[CH:11]12[CH2:10][CH:19]3[CH2:20][CH:21]([CH2:22][CH:23]([CH2:24]3)[CH2:16]1)[CH2:12]2

Inputs

Step One
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 4
Quantity
24.35 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
8.25 g
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)(C2=CC=CC=C2)Cl)C=C1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
48.7 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
48.7 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in 50 ml absolute ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant product was dried by co-evaporation with pyridine (2×50 ml)
CUSTOM
Type
CUSTOM
Details
to give an oil which
STIRRING
Type
STIRRING
Details
with stirring for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
The resulting solution was left for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml dichloromethane
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (2×60 ml)
WASH
Type
WASH
Details
The aqueous layer was washed with dichloromethane (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica column (300 g)
WASH
Type
WASH
Details
eluted with a mixture of dichloromethane: methanol (19:1)
CUSTOM
Type
CUSTOM
Details
to give a white foamy product (9.16 g (61.3%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.